molecular formula C8H6S3 B1329805 2-(2-Thienylthio)thiophene CAS No. 3988-99-6

2-(2-Thienylthio)thiophene

Cat. No.: B1329805
CAS No.: 3988-99-6
M. Wt: 198.3 g/mol
InChI Key: AKYIWBKPINOXJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienylthio)thiophene typically involves the formation of the thiophene ring through various condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes and high-temperature conditions to ensure high yields and purity. For instance, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at elevated temperatures is a known method for producing thienothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienylthio)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the thiophene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or sulfonamides .

Biological Activity

2-(2-Thienylthio)thiophene, a compound characterized by its unique sulfur-containing heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C8H6S3C_8H_6S_3, featuring a thiophene ring substituted with a thienylthio group. Its structural attributes contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

1. Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria, although specific data on its efficacy compared to other thiophene derivatives is still limited.

2. Anti-inflammatory Effects

Thiophenes are recognized for their anti-inflammatory properties. A study investigating thiophene-2-sulfonamide derivatives found that certain compounds exhibited strong inhibition of lactoperoxidase (LPO), an enzyme with antibacterial properties. The most potent derivative demonstrated an IC50 value of 3.4 nM against LPO, suggesting that similar mechanisms may be applicable to this compound . The anti-inflammatory potential is attributed to the ability of thiophenes to modulate inflammatory pathways and inhibit pro-inflammatory enzymes.

3. Anticancer Activity

Thiophenes have also been implicated in cancer research, where they may act as inhibitors of key signaling pathways involved in tumor growth. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Case Studies

Several case studies highlight the biological activity of related thiophene compounds:

  • Case Study 1: Thiophene Derivatives in Cancer Treatment
    A series of thiophene derivatives were synthesized and tested for anticancer activity against various cancer cell lines. Results showed that modifications on the thiophene ring significantly influenced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
  • Case Study 2: Antimicrobial Efficacy
    A comparative study examined the antimicrobial efficacy of multiple thiophene derivatives against Staphylococcus aureus and Escherichia coli. Among them, a derivative closely related to this compound showed promising results, indicating a need for further exploration of its structural analogs for potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are thought to involve:

  • Enzyme Inhibition : Similar to other thiophenes, it may inhibit key enzymes involved in inflammatory responses or bacterial metabolism.
  • Receptor Interaction : The electron-rich nature and structural flexibility of thiophenes allow them to interact with various biological receptors, potentially modulating signaling pathways critical for cell growth and immune response.

Data Summary

Biological ActivityMechanismIC50/EffectivenessReferences
AntimicrobialEnzyme inhibitionModerate (specific values pending)
Anti-inflammatoryLPO inhibitionIC50 = 3.4 nM (related compounds)
AnticancerTargeting signaling pathwaysLow micromolar range (varies by derivative)

Properties

IUPAC Name

2-thiophen-2-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYIWBKPINOXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192921
Record name Thiophene, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-99-6
Record name Thiophene, 2,2'-thiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIOPHEN-2-YLSULFANYLTHIOPHENE
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Synthesis routes and methods

Procedure details

Through a 570-mm long silica tube, 26 mm in diameter, heated to a temperature of 560° C, for 90 minutes are passed 40.0 g (0.34 mole) of 2-chlorothiophene and hydrogen sulphide at a rate of 5.2 litres per hour. The molar ratio of 2-chlorothiophene to hydrogen sulphide is 1:1. The condensate is distilled to give 16 g (48.2 percent by weight) of di(2-thienyl) sulphide boiling at 133°-140° C (5 mm Hg), nD20 = 1.6603, and 6.5 g of the starting 2-chlorothiophene (conversion 84 percent by weight).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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